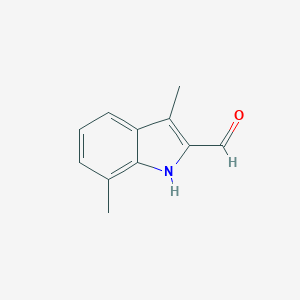

3,7-二甲基-1H-吲哚-2-甲醛

描述

Synthesis Analysis

- Gold(I)-catalyzed cycloisomerization is an effective method for preparing 1H-indole-2-carbaldehydes. This process involves activation of the alkyne moiety of the substrate by the gold(I) catalyst, leading to intramolecular addition and subsequent chemical transformations to produce the 1H-indole-2-carbaldehyde (Prasath Kothandaraman et al., 2011).

Molecular Structure Analysis

- The crystal structure of similar indole derivatives has been analyzed through X-ray diffraction, revealing short intermolecular connections and atom-to-atom interaction percentages. These studies help in understanding the molecular structure of 3,7-Dimethyl-1H-indole-2-carbaldehyde (A. Barakat et al., 2017).

Chemical Reactions and Properties

- 1H-indole-3-carbaldehydes can react with various compounds under different conditions, leading to the formation of diverse products such as oxirane rings and amides. The reaction conditions significantly influence the product structure (K. F. Suzdalev & S. V. Den’kina, 2011).

Physical Properties Analysis

- Indole derivatives' physical properties, such as their crystal packing, are influenced by intermolecular forces like van der Waals forces and hydrogen bonding. These interactions can be studied through crystallographic analysis (S. Selvanayagam et al., 2008).

科学研究应用

合成和化学分类

吲哚化合物,包括3,7-二甲基-1H-吲哚-2-甲醛,在有机化学中具有基础性作用。吲哚结构对许多天然和合成化合物至关重要,因为其丰富的结构多样性和各种治疗性能。Taber和Tirunahari(2011)提供了吲哚合成的全面分类,强调了吲哚化合物在有机合成化学中的重要性。他们概述了吲哚合成的九种战略方法,展示了吲哚化合物在化学合成中的多功能性和重要性(Taber & Tirunahari, 2011)。

生物学和治疗潜力

吲哚化合物以其生物活性和治疗潜力而闻名。例如,吲哚-3-甲醇(I3C)及其衍生物展示了对慢性肝损伤和各种癌症的保护作用,显示了吲哚化合物的治疗相关性。Bradlow(2008)回顾了I3C在乳腺癌和前列腺癌中的化学保护性质,而Wang等人(2016)讨论了吲哚在慢性肝病中的保护作用,强调了其抗纤维化、抗肿瘤和免疫调节作用(Bradlow, 2008; Wang et al., 2016)。

有机合成中的应用

吲哚化合物在有机合成中发挥着至关重要的作用。Rashid Ali等人(2021)讨论了二甲基脲(DMU)/L-(+)-酒石酸(TA)混合物在有机转化中的应用,突出了吲哚体系在合成有机化学中的重要性。这篇综述强调了吲哚化合物在实现关键有机转化中的作用,反映了它们在现代有机合成中的重要性(Rashid Ali et al., 2021)。

药物应用

由于其对生物靶点的高亲和力,吲哚结构对许多生物活性化合物至关重要。Song等人(2020)回顾了吲哚生物碱、合成二聚体和与癌症潜在治疗应用相关的混合物的发展,展示了吲哚化合物在制药研究中的重要性(Song et al., 2020)。

属性

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。